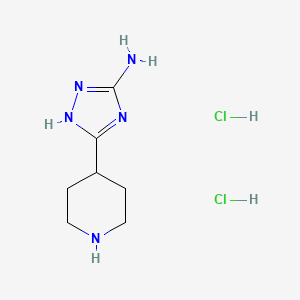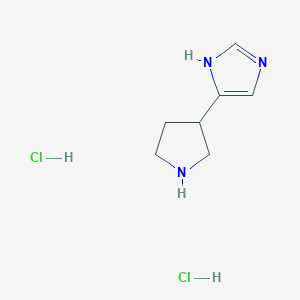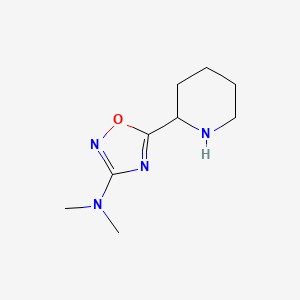![molecular formula C10H13ClFNO2 B1379598 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1803606-03-2](/img/structure/B1379598.png)
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride is a compound with the molecular formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . The storage temperature is normal .Scientific Research Applications
Fluorinated Compounds in Protein Design
Fluorinated compounds, due to their unique physicochemical properties such as extreme chemical inertness and thermal stability, have been explored for their potential to create proteins with novel chemical and biological properties. Research indicates that fluorination can be an effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This suggests potential applications in designing more robust proteins for therapeutic and industrial applications (Buer & Marsh, 2012).
Metabolism and Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's role in modulating lipid and glucose metabolism, with implications for treating metabolic disorders, underscores the therapeutic potential of similar structured compounds in managing various health conditions (Naveed et al., 2018).
Environmental and Corrosion Inhibition Applications
Compounds like sulfamic acid, known for their cleaning and corrosion inhibition properties, highlight the industrial applications of chemical compounds in protecting metals and alloys from corrosion in acidic media. The use of organic compounds as corrosion inhibitors in acidic solutions, due to their heteroatoms (O, S, N, P) and π-electrons, emphasizes the relevance of chemical compounds in environmental and industrial settings (Verma & Quraishi, 2022).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSAABVNRZINP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride | |
CAS RN |
1803606-03-2 |
Source


|
| Record name | Benzenepropanoic acid, α-(aminomethyl)-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)



![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)




